Crebanine

Description

RN refers to R-isomer; structure given in first source

Properties

IUPAC Name |

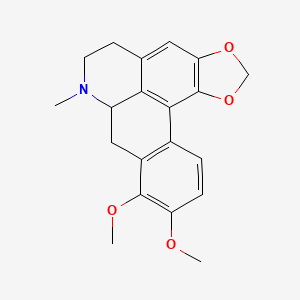

15,16-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-7-6-11-8-16-20(25-10-24-16)18-12-4-5-15(22-2)19(23-3)13(12)9-14(21)17(11)18/h4-5,8,14H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDQDNQWGQFIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947989 | |

| Record name | 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25127-29-1 | |

| Record name | Crebanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025127291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crebanine: A Technical Guide to its Natural Origin, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, a bioactive aporphine alkaloid, has garnered significant attention within the scientific community for its promising pharmacological properties, particularly its potent anti-cancer activities. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed methodologies for its isolation and quantification from Stephania species, and an exploration of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Origin of this compound

This compound is a naturally occurring secondary metabolite found predominantly in plants of the genus Stephania, belonging to the Menispermaceae family. Various species have been identified as sources of this alkaloid. The primary documented botanical sources of this compound include:

-

Stephania venosa [1]

-

Stephania cephalantha [2]

-

Stephania hainanensis [2]

-

Stephania abyssinica [2]

-

Stephania dielsiana

-

Stephania yunnanensis [3]

The tubers of these plants are typically the primary plant part utilized for the extraction of this compound and other related alkaloids.[1] The concentration of total alkaloids in Stephania tubers can be significant, reportedly around 3-4% of the dry weight, although the specific yield of this compound can vary depending on the species, geographical location, and harvesting time.

Quantitative Data

The quantification of this compound in Stephania species is crucial for standardization and quality control in research and potential commercial applications. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose. The table below summarizes the quantitative analysis of this compound in the methanolic crude extract of Stephania venosa roots from various locations in Thailand.

| Sample Collection Location (Thailand) | This compound Content (mg/g of extract) |

| Chiang Mai, Doi Ang Khang, Sample 1 | 1.83 ± 0.01 |

| Chiang Mai, Doi Ang Khang, Sample 2 | 2.15 ± 0.02 |

| Chiang Mai, Doi Ang Khang, Sample 3 | 1.57 ± 0.01 |

| Lampang, Muang | 0.89 ± 0.01 |

| Uttaradit, Nampad | 1.24 ± 0.01 |

| Kanchanaburi, Saiyok | 2.56 ± 0.03 |

| Prachuap Khiri Khan, Muang | 1.78 ± 0.01 |

| Roi-Et, Muang | 0.95 ± 0.01 |

| Udonthani, Phen | 1.11 ± 0.01 |

| Udonthani, Nong Wua So | 1.32 ± 0.01 |

| Nakhon Ratchasima, Wangnumkheo | 1.96 ± 0.02 |

Experimental Protocols

General Protocol for the Isolation and Purification of this compound from Stephania Tubers

This protocol outlines a general procedure for the extraction, isolation, and purification of this compound from the tubers of Stephania species.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: The tubers of the selected Stephania species are collected, washed, sliced, and dried in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with methanol at room temperature. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction of the alkaloids.

-

Filtration and Concentration: The methanolic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Acid-Base Partitioning (Optional but Recommended): To enrich the alkaloid content, an acid-base partitioning can be performed. The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., dichloromethane or diethyl ether) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with NaOH to pH 9-10), and the deprotonated alkaloids are extracted into an organic solvent. The organic layer is then dried and evaporated to yield a crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent, which is specific for alkaloids. Fractions containing the compound with the same retention factor (Rf) as a this compound standard are pooled.

-

Further Purification: If necessary, the pooled fractions can be subjected to further purification steps, such as preparative HPLC, to obtain this compound of high purity.

-

Structure Elucidation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

HPLC Method for the Quantification of this compound

This protocol details a validated HPLC method for the quantitative analysis of this compound in Stephania extracts.

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

-

Column: Hypersil BDS C18 column (or equivalent), typically 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient system of 100 mM ammonium acetate in water (A) and methanol (B). The specific gradient program may need optimization depending on the sample matrix.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 10-20 µL.

Standard and Sample Preparation:

-

Standard Solution: A stock solution of pure this compound is prepared in methanol at a known concentration. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

-

Sample Solution: A known weight of the dried plant extract is accurately weighed and dissolved in a known volume of methanol. The solution is sonicated and then filtered through a 0.45 µm syringe filter before injection.

Quantification:

The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.

Biosynthesis of this compound

This compound, as an aporphine alkaloid, is biosynthesized from the amino acid L-tyrosine via the benzylisoquinoline alkaloid (BIA) pathway. This complex pathway involves a series of enzymatic reactions.

Caption: Proposed biosynthetic pathway of this compound.

The key steps in the biosynthesis of this compound are believed to be:

-

Precursor Formation: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

First Benzylisoquinoline Alkaloid: Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the central precursor for all BIAs.

-

Methylation Steps: A series of methylation reactions occur, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), to form intermediates such as (S)-coclaurine and (S)-N-methylcoclaurine.

-

Aporphine Ring Formation: A key step is the intramolecular oxidative C-C coupling of the benzylisoquinoline skeleton, catalyzed by a cytochrome P450 enzyme of the CYP80G family, to form the aporphine core structure.

-

Tailoring Reactions: Subsequent enzymatic modifications, such as further O-methylation and the formation of the methylenedioxy bridge, lead to the final structure of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anti-cancer activity, by modulating several key intracellular signaling pathways.

Caption: Signaling pathways inhibited by this compound.

The primary signaling cascades affected by this compound include:

-

PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4][5] This inhibition leads to the suppression of cell survival signals and the promotion of apoptosis in cancer cells. The downstream target FoxO3a is also implicated in this process.

-

NF-κB Pathway: this compound can suppress the activation of NF-κB, a crucial transcription factor involved in inflammation, cell proliferation, and survival.[5] It achieves this by inhibiting the IκB kinase (IKK) complex, which is responsible for the degradation of the NF-κB inhibitor, IκBα.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation, is another target of this compound. By inhibiting the upstream kinases in this cascade, this compound can modulate the activity of transcription factors like AP-1.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This guide has provided a detailed overview of its natural sources, methods for its isolation and quantification, and its molecular mechanisms of action. The presented protocols and pathway diagrams offer a valuable resource for researchers aiming to further investigate and harness the pharmacological properties of this intriguing aporphine alkaloid. Further studies are warranted to fully elucidate its biosynthetic pathway and to explore its full therapeutic potential in preclinical and clinical settings.

References

- 1. hplc.eu [hplc.eu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]

Crebanine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, an aporphine alkaloid derived from plants of the Stephania genus, has emerged as a promising natural compound with significant anti-cancer properties.[1][2] Extensive in vitro studies have demonstrated its efficacy across a range of malignancies, including glioblastoma, hepatocellular carcinoma, renal cell carcinoma, leukemia, and lung cancer.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, focusing on its influence on key signaling pathways, apoptosis induction, cell cycle regulation, and metastasis. All quantitative data are presented in structured tables, and detailed protocols for key experimental procedures are provided.

Core Mechanism 1: Inhibition of Pro-Survival Signaling Pathways

This compound's anti-cancer activity is significantly attributed to its ability to suppress critical signaling pathways that cancer cells exploit for survival, proliferation, and resistance to therapy.

Inhibition of the PI3K/Akt Pathway

A primary mechanism of this compound is the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is frequently hyperactivated in many cancers, including glioblastoma and hepatocellular carcinoma.[1][3][5] this compound treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt, effectively deactivating the pathway.[1] This disruption has several downstream consequences: it suppresses cell survival signals, inhibits proliferation, and promotes apoptosis.[1][5] In hepatocellular carcinoma, this inhibition is linked to the deactivation of the downstream effector FoxO3a, a transcription factor that, when active, can promote the expression of pro-apoptotic genes.[3][6]

Suppression of the NF-κB Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor pivotal for inflammation, cancer cell survival, invasion, and angiogenesis.[7][8] In human lung adenocarcinoma cells, this compound blocks the tumor necrosis factor-alpha (TNF-α)-induced degradation of IκBα, the inhibitor of NF-κB.[8] This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its downstream target genes.[8] These genes include anti-apoptotic proteins (like Bcl-xL), proliferation-related proteins (cyclin D1), and key mediators of invasion and angiogenesis such as MMP-9, uPA, and VEGF.[8] This mechanism underlies this compound's ability to sensitize cancer cells to TNF-α-induced apoptosis and to reduce cell invasion.[8][9]

Core Mechanism 2: Potent Induction of Apoptosis

This compound effectively induces programmed cell death, or apoptosis, in cancer cells through multiple coordinated mechanisms. This is a major contributor to its cytotoxic effects.[1][5]

ROS-Dependent Mitochondrial Apoptosis

In hepatocellular carcinoma cells, this compound triggers a burst of reactive oxygen species (ROS).[3][6] This oxidative stress leads to a disruption of the mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic pathway.[3][10] The accumulation of ROS and subsequent mitochondrial dysfunction cause the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3 and -7, ultimately leading to PARP cleavage and cell death.[2][3][12]

Caspase Activation

The activation of caspases is a hallmark of apoptosis. This compound treatment has been consistently shown to increase the levels of cleaved (active) forms of several caspases. This includes the activation of caspase-8, suggesting an involvement of the extrinsic (death receptor) pathway, in addition to the intrinsic pathway's caspase-9.[4][8][12] Both pathways converge on the executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis.[1][2]

Core Mechanism 3: Induction of Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. The specific phase of arrest can vary depending on the cancer cell type.

-

G0/G1 and G1/S Phase Arrest: In several cancer lines, including leukemia and renal cell carcinoma, this compound induces cell cycle arrest at the G0/G1 or G1/S transition phase.[2][4][12] This arrest is associated with the downregulation of key regulatory proteins such as Cyclin D1, Cyclin E, Cyclin A, and their partner cyclin-dependent kinases (CDKs) like CDK2.[2][12]

-

G2/M Phase Arrest: In human gastric cancer cells, this compound N-oxide has been reported to cause an accumulation of cells in the G2/M phase.[13][14]

This halting of the cell cycle not only inhibits tumor growth but can also be a prelude to inducing apoptosis.[2]

Core Mechanism 4: Anti-Metastatic Effects

This compound also exhibits anti-metastatic properties by inhibiting the invasion of cancer cells. In human fibrosarcoma (HT1080) and lung adenocarcinoma (A549) cells, this compound reduces cell invasion and migration.[8][9] This is achieved by downregulating the expression of enzymes that degrade the extracellular matrix (ECM), such as matrix metalloproteinase-2 (MMP-2), MMP-9, and urokinase plasminogen activator (uPA).[8][9] The suppression of these proteins is linked to the inhibition of the NF-κB signaling pathway, which regulates their expression.[9]

Quantitative Data Presentation

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 26.5 | [12] |

| U937 | Human Histiocytic Lymphoma | 35.3 | [12] |

| K562 | Human Chronic Myelogenous Leukemia | 38.3 | [12] |

| HT1080 | Human Fibrosarcoma | 59.0 | [12] |

| KB-V1 | Human Cervical Cancer | 47.0 | [12] |

| KB-3-1 | Human Cervical Cancer | 70.7 | [12] |

| 786-O | Renal Cell Carcinoma | 77.4 | [2] |

| A498 | Renal Cell Carcinoma | 108.6 | [2] |

| Caki-1 | Renal Cell Carcinoma | 130.5 | [2] |

Note: IC₅₀ values can vary based on experimental conditions, such as treatment duration.

Table 2: Summary of this compound's Effect on Key Protein Markers

| Pathway/Process | Protein Marker | Effect of this compound | Cancer Type(s) | Reference(s) |

| PI3K/Akt Signaling | p-PI3K, p-Akt | Downregulation | GBM, HCC | [1][3] |

| p-FoxO3a | Downregulation | HCC | [3] | |

| Apoptosis | Bax | Upregulation | HCC, Leukemia | [3][4] |

| Bcl-2, Bcl-xL | Downregulation | HCC, Leukemia, RCC | [2][3][4] | |

| Cleaved Caspase-3 | Upregulation | GBM, HCC, RCC, Leukemia | [1][2][3][12] | |

| Cleaved Caspase-7 | Upregulation | GBM, RCC | [1][2] | |

| Cleaved Caspase-8 | Upregulation | Leukemia | [4][12] | |

| Cleaved Caspase-9 | Upregulation | HCC, Leukemia | [3][12] | |

| Cleaved PARP | Upregulation | GBM, HCC, RCC, Leukemia | [1][2][3][12] | |

| Survivin, cIAP1, Claspin | Downregulation | GBM, RCC | [1][2] | |

| Cell Cycle | Cyclin A, Cyclin D | Downregulation | Leukemia | [4][12] |

| Cyclin D1, Cyclin E | Downregulation | RCC | [2] | |

| Metastasis/Invasion | MMP-2, MMP-9 | Downregulation | Fibrosarcoma, Lung | [8][9] |

| uPA | Downregulation | Fibrosarcoma, Lung | [8][9] | |

| NF-κB Signaling | IκBα Degradation | Inhibition | Lung | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture and treat cells with this compound as described above.

-

Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a multi-faceted anti-cancer agent that targets several core vulnerabilities of cancer cells. Its primary mechanisms of action involve the concurrent inhibition of critical pro-survival signaling pathways like PI3K/Akt and NF-κB, the potent induction of apoptosis via mitochondrial dysfunction and caspase activation, and the arrest of the cell cycle. Furthermore, its ability to inhibit cell invasion suggests potential in controlling metastasis. The comprehensive data gathered from numerous in vitro studies strongly support this compound as a promising candidate for further pre-clinical and clinical development in cancer therapy. Future in vivo studies are essential to validate these findings and explore its therapeutic potential in a more complex biological system.[1][5]

References

- 1. Frontiers | this compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of G1 arrest and apoptosis in human cancer cells by this compound, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, an aporphine alkaloid, sensitizes TNF-α-induced apoptosis and suppressed invasion of human lung adenocarcinoma cells A549 by blocking NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-invasion effect of this compound and O-methylbulbocapnine from Stephania venosa via down-regulated matrix metalloproteinases and urokinase plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oaji.net [oaji.net]

The Anti-Inflammatory Effects of Crebanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crebanine, an aporphine alkaloid, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its action in lipopolysaccharide (LPS)-stimulated macrophages. This document summarizes quantitative data on its inhibitory activities, details common experimental protocols for its study, and visualizes the involved signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense, dysregulated inflammation contributes to a variety of chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, including this compound. This alkaloid has been shown to suppress the production of pro-inflammatory mediators, offering a promising avenue for therapeutic development.[1][2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its inhibitory concentration at 50% (IC50) and percentage of inhibition against various inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: IC50 Values of this compound on Pro-Inflammatory Markers

| Marker | IC50 (µM) | Cell Line | Stimulant | Reference |

| IL-6 Production | 27.14 ± 0.73 | RAW264.7 | LPS | [3] |

| TNF-α Production | 7.56 ± 0.21 | RAW264.7 | LPS | [3] |

| NF-κB Transcriptional Activity | 12.08 ± 0.24 | RAW264.7 | LPS | [3] |

| AP-1 Transcriptional Activity | 8.74 ± 0.31 | RAW264.7 | LPS | [3] |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

| This compound Concentration (µM) | % Inhibition of NO Production | Cell Line | Stimulant | Reference |

| 29.5 | ~70% | RAW264.7 | LPS | [4] |

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways that are activated by inflammatory stimuli such as LPS. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a cascade of downstream signaling events that lead to the production of pro-inflammatory mediators. This compound intervenes at multiple points in these pathways.[4][5]

The principal signaling pathways modulated by this compound include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the phosphorylation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent translocation to the nucleus to induce the expression of pro-inflammatory genes.[2][5]

-

Activator Protein-1 (AP-1) Pathway: this compound suppresses the phosphorylation and nuclear translocation of AP-1, another critical transcription factor for inflammatory gene expression.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound attenuates the phosphorylation of key MAPK members, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[4][6]

-

Protein Kinase B (Akt) Pathway: this compound inhibits the phosphorylation of Akt, a serine/threonine kinase that plays a role in NF-κB activation.[5]

By inhibiting these pathways, this compound effectively reduces the expression and production of a range of pro-inflammatory molecules, including:

-

Pro-inflammatory Cytokines: Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4]

-

Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[4][7]

-

Inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2).[4]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line is commonly used.[3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[8][9][10]

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard Solution (for standard curve).

-

-

Procedure:

-

Collect cell culture supernatants after treatment.

-

Add 50 µL of supernatant to a 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1][11][12]

-

General Procedure (will vary by kit manufacturer):

-

Prepare standards and samples (cell culture supernatant).

-

Add standards and samples to a microplate pre-coated with a capture antibody.

-

Add a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for binding to the capture antibody.

-

Incubate and wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at 450 nm.

-

The intensity of the color is inversely proportional to the concentration of PGE2 in the sample. Calculate the concentration based on a standard curve.

-

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins like MAPKs and Akt.[13][14][15]

-

Procedure:

-

Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK, phospho-Akt) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:1000.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin.

-

Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.

Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.

Experimental Workflow

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

Conclusion

This compound demonstrates potent anti-inflammatory effects by targeting multiple key signaling pathways, including NF-κB, AP-1, MAPKs, and Akt. Its ability to inhibit the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the anti-inflammatory potential of this compound and related compounds.

References

- 1. raybiotech.com [raybiotech.com]

- 2. elkbiotech.com [elkbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiinflammatory Activities of this compound by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiinflammatory Activities of this compound by Inhibition of NF-κB and AP-1 Activation through Suppressing MAPKs and Akt Signaling in LPS-Induced RAW264.7 Macrophages [jstage.jst.go.jp]

- 6. This compound ameliorates ischemia-reperfusion brain damage by inhibiting oxidative stress and neuroinflammation mediated by NADPH oxidase 2 in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. arborassays.com [arborassays.com]

- 12. file.elabscience.com [file.elabscience.com]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Crebanine's Anti-Cancer Activity in Hepatocellular Carcinoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the current research on the activity of crebanine, an isoquinoline alkaloid, in hepatocellular carcinoma (HCC) cell lines. The document focuses on its cytotoxic effects, the underlying molecular mechanisms, and detailed experimental methodologies, offering valuable insights for cancer research and drug development.

Quantitative Analysis of this compound's Efficacy

This compound has demonstrated significant cytotoxic and anti-proliferative effects on the HepG2 human hepatocellular carcinoma cell line in a dose- and time-dependent manner. The key quantitative data from these studies are summarized below.

Table 1: Cytotoxicity of this compound on HepG2 Cells (IC50 Values)

| Time Point | IC50 Value (µM) |

| 24 hours | 111.77 ± 5.40 |

| 48 hours | 65.07 ± 0.35 |

| 72 hours | 23.68 ± 2.04 |

Table 2: Effects of this compound on Key Apoptotic and Signaling Proteins in HepG2 Cells

| Protein | Effect of this compound Treatment |

| Bcl-2 | Down-regulation |

| Bax | Up-regulation |

| Cleaved-PARP | Up-regulation |

| Cleaved-Caspase-3 | Up-regulation |

| Cleaved-Caspase-9 | Up-regulation |

| p-AKT | Down-regulation (Inhibition) |

| p-FoxO3a | Down-regulation (Inhibition) |

Molecular Mechanism of Action: The ROS-AKT-FoxO3a Signaling Axis

This compound's primary mechanism of action in HCC cells involves the induction of apoptosis through a reactive oxygen species (ROS)-dependent signaling pathway. This process is intricately linked to the modulation of the AKT/FoxO3a signaling axis and the intrinsic mitochondrial apoptotic pathway.

Caption: this compound-induced signaling pathway in HCC cells.

This compound treatment leads to an increase in intracellular ROS levels. This ROS burst disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway. The disruption is further evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This cascade results in the activation of caspase-9 and caspase-3, leading to the cleavage of PARP and ultimately, apoptosis.

Furthermore, the accumulation of ROS has an inhibitory effect on the PI3K/AKT/FoxO3a signaling pathway. The inhibition of this pathway, which is crucial for cell survival and proliferation, further contributes to the pro-apoptotic effect of this compound. The effects of this compound on apoptosis and the AKT/FoxO3a pathway can be partially reversed by the ROS inhibitor N-acetylcysteine (NAC), confirming the ROS-dependent nature of its mechanism.

Experimental Protocols

The following section outlines the key experimental methodologies employed in the study of this compound's activity in HCC cell lines.

Cell Viability and Proliferation Assays

Caption: Workflow for cell viability and proliferation assays.

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

CCK-8 Assay:

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with a series of this compound concentrations (e.g., 0, 35, 70, 105, 140, 175, and 280 µM) for 24, 48, and 72 hours.

-

Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for a specified time (e.g., 1-4 hours).

-

The absorbance is measured at 450 nm using a microplate reader to determine cell viability.

-

-

Colony Formation Assay:

-

Cells are seeded at a low density in 6-well plates.

-

They are treated with different concentrations of this compound for 24 hours.

-

The medium is then replaced with fresh medium, and the cells are cultured for approximately two weeks until visible colonies form.

-

Colonies are fixed with 4% paraformaldehyde and stained with crystal violet.

-

The number of colonies is counted to assess long-term proliferative capacity.

-

Apoptosis Assays

-

Hoechst 33258 Staining:

-

HepG2 cells are grown on coverslips and treated with this compound.

-

Cells are fixed with 4% paraformaldehyde.

-

They are then stained with Hoechst 33258 dye.

-

Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

-

-

Annexin V-FITC/PI Flow Cytometry:

-

HepG2 cells are treated with this compound for 24 hours.

-

Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Migration and Invasion Assay

-

Transwell Assay:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively) are placed in 24-well plates.

-

HepG2 cells, resuspended in serum-free medium, are seeded into the upper chamber.

-

The lower chamber is filled with medium containing FBS as a chemoattractant. This compound is added to the upper chamber.

-

After incubation (e.g., 24 hours), non-migrated/invaded cells on the upper surface of the insert are removed.

-

Cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.

-

Western Blot Analysis

Caption: General workflow for Western Blot analysis.

-

Protein Extraction: HepG2 cells are treated with this compound and then lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved-caspase-3, p-AKT, p-FoxO3a, and a loading control like GAPDH).

-

Secondary Antibody and Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of hepatocellular carcinoma cell proliferation and an inducer of apoptosis, primarily through the ROS-mediated inhibition of the AKT/FoxO3a signaling pathway. Its ability to target this critical cell survival pathway highlights its potential as a candidate for HCC therapy.

Future research should aim to:

-

Evaluate the efficacy of this compound in a broader range of HCC cell lines to account for tumor heterogeneity.

-

Conduct in vivo studies using animal models to validate the anti-tumor effects of this compound and assess its safety profile.

-

Investigate potential synergistic effects of this compound with existing chemotherapeutic agents for HCC.

-

Further elucidate the upstream and downstream effectors of the ROS-AKT-FoxO3a axis in response to this compound.

This technical guide consolidates the current understanding of this compound's action in HCC cell lines, providing a solid foundation for further investigation into its therapeutic potential.

The Structure-Activity Relationship of Crebanine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Crebanine, a naturally occurring aporphine alkaloid found in plants of the Stephania genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers and professionals involved in drug discovery and development. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Core Structure and Chemical Properties

This compound, with the chemical formula C₂₀H₂₁NO₄, is characterized by a tetracyclic aporphine core.[2] Its structure features a methylenedioxy group on ring A and two methoxy groups on ring D. This unique arrangement of functional groups is crucial for its biological activities.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their potency and selectivity across various therapeutic areas.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | < 30 µg/mL (< 88.5 µM) | [4][5] |

| U937 | Human Histiocytic Lymphoma | < 30 µg/mL (< 88.5 µM) | [4][5] |

| K562 | Human Chronic Myelogenous Leukemia | < 30 µg/mL (< 88.5 µM) | [4][5] |

| HT1080 | Human Fibrosarcoma | < 30 µg/mL (< 88.5 µM) | [4][5] |

| KB-3-1 | Human Cervical Carcinoma | < 30 µg/mL (< 88.5 µM) | [4][5] |

| KB-V1 | Human Cervical Carcinoma | < 30 µg/mL (< 88.5 µM) | [4][5] |

| SGC-7901 | Human Gastric Adenocarcinoma | Dose-dependent inhibition | [1] |

| GBM cells | Glioblastoma Multiforme | Dose-dependent inhibition (50, 100, 200 µM tested) | [6][7] |

Note: Some studies reported concentrations in µg/mL, which have been converted to µM for consistency where possible. The exact IC₅₀ values were not always specified but were reported to be effective at the tested concentrations.

Table 2: Anti-inflammatory and Neuroprotective Activity of this compound and its Derivatives

| Compound | Activity | Assay | Key Findings | Reference |

| This compound | Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of NO, PGE2, IL-6, and TNF-α production | [8] |

| 2Br-Crebanine | Anti-inflammatory, Analgesic | Xylene-induced ear edema, Carrageenan-induced paw edema, Acetic acid writhing test | Significant anti-inflammatory and analgesic effects, potentially mediated by opioid receptors | [3][8] |

| This compound | Neuroprotective | MCAO/R rat model of ischemic stroke | Ameliorated neurological deficits, reduced brain edema and infarction | [9] |

| This compound | Cognitive Enhancement | Scopolamine-induced amnesia in mice | Antagonist of the α7-nAChR with an IC₅₀ of 19.1 µM | [10] |

Table 3: Antiarrhythmic Activity and Acute Toxicity of this compound and its Derivatives

| Compound | Antiarrhythmic Activity (Mouse Model) | Acute Toxicity (LD₅₀, mg/kg, mice) | Reference |

| This compound | Active | High toxicity | [11] |

| N-acetamidesecothis compound (1d) | Active in CHCl₃-induced model | Not specified | [11] |

| Bromo-substituted this compound (2a) | Active in CHCl₃-induced model | Not specified | [11] |

| Bromo-substituted this compound (2b) | Significantly reduced VF induced by CHCl₃; Increased sinus rhythm in BaCl₂ model | 59.62 | [11] |

| Bromo-substituted this compound (2c) | Active in CHCl₃-induced model | Not specified | [11] |

| N-methylthis compound (2d) | Active in CHCl₃-induced model | Not specified | [11] |

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of several key SAR points for the this compound scaffold:

-

Ring A (Methylenedioxy Group): The C-1,C-2-methylenedioxy group is considered important for the antiarrhythmic efficacy and toxicity of aporphines.[11]

-

Ring B (Nitrogen and Conformation): The conformation of ring B and the nature of the nitrogen substituent are critical. N-quaternization has been linked to variations in antiarrhythmic activity and toxicity.[11] The synthesis of N-methylthis compound and N-acetamidesecothis compound highlights the potential for modification at this position to modulate activity.[11]

-

Ring C (Stereochemistry): The levorotatory configuration at position 6a in ring C is suggested to be related to the antiarrhythmic efficacy and toxicity.[11]

-

Ring D (Methoxy Groups): The presence and position of methoxy groups at C-8, C-9, and C-10 on ring D are influential in the biological activity of aporphines.[11]

-

Substitution on the Aporphine Core: Bromination of the this compound core, as seen in derivative 2b, led to a compound with remarkably higher antiarrhythmic activity and lower toxicity compared to the parent this compound.[11] This suggests that halogenation is a promising strategy for optimizing the therapeutic index.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Anticancer Mechanism in Glioblastoma Multiforme (GBM)

This compound induces apoptosis in glioblastoma multiforme (GBM) cells by inhibiting the PI3K/Akt signaling pathway.[6][7][12][13] This pathway is a critical regulator of cell survival, proliferation, and resistance to therapy in many cancers, including GBM.[6][7] Inhibition of PI3K and Akt phosphorylation leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic caspases.[6][7]

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis in GBM cells.

Anti-inflammatory Mechanism

This compound demonstrates anti-inflammatory properties by suppressing the activation of NF-κB and AP-1.[1] This is achieved through the inhibition of the MAPK and Akt signaling pathways in macrophages.[1] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

Caption: this compound's anti-inflammatory effect via inhibition of MAPK/Akt and NF-κB signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and allow them to adhere overnight.[6][7]

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 0, 50, 100, 200 µM) for a specified duration (e.g., 48 hours).[6][7]

-

MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3 hours at 37°C.[6][7]

-

Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.[6][7]

-

Absorbance Measurement: Measure the optical density at 570 nm using an ELISA reader.[6][7]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.[6][7]

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to grow into colonies.

-

Cell Seeding: Seed a low density of cells (e.g., 3,000 cells/well) in 6-well plates and allow them to attach overnight.[6][7]

-

Treatment: Treat the cells with different concentrations of this compound for 24 hours.[6][7]

-

Incubation: Remove the treatment medium, replace it with fresh medium, and incubate for an extended period (e.g., 7 days) to allow for colony formation.[6][7]

-

Staining: Fix the colonies with 95% ethanol and stain with crystal violet (1 mg/mL).[6][7]

-

Quantification: Count the number of colonies in each well.[6][7]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).[6][7]

-

Cell Harvesting: Collect the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature, following the manufacturer's protocol.[6][7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Expose cells to this compound for the desired duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight.[6][7]

-

Staining: Wash the fixed cells with PBS and incubate them in a solution containing PI (0.4 µg/mL) and RNase (0.5 mg/mL) for 30 minutes at 37°C in the dark.[6][7]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Conclusion and Future Directions

This compound is a promising natural product with a wide range of biological activities. The structure-activity relationship studies conducted so far indicate that the aporphine scaffold is amenable to chemical modifications that can enhance its therapeutic properties while reducing toxicity. Specifically, substitutions on the aromatic rings and modifications of the nitrogen atom are key areas for further exploration.

Future research should focus on:

-

Synthesis of a broader range of analogs: To further refine the SAR and identify lead compounds with improved potency and selectivity.

-

In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising this compound derivatives.

-

Target identification and validation: To elucidate the precise molecular targets of this compound for its various biological effects.

-

Combination therapies: To investigate the potential synergistic effects of this compound with existing therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H21NO4 | CID 159999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of G1 arrest and apoptosis in human cancer cells by this compound, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme [frontiersin.org]

- 8. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ameliorates ischemia-reperfusion brain damage by inhibiting oxidative stress and neuroinflammation mediated by NADPH oxidase 2 in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] this compound, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Crebanine Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine is a naturally occurring aporphine alkaloid primarily isolated from plants of the Stephania genus. As a member of the isoquinoline alkaloid family, this compound possesses a tetracyclic aromatic core structure that serves as a scaffold for diverse biological activities. While this compound itself has demonstrated significant pharmacological potential, its inherent toxicity and modest therapeutic index have prompted extensive research into the synthesis and evaluation of its derivatives. The primary goals of creating these derivatives are to enhance therapeutic efficacy, reduce toxicity, and improve pharmacokinetic properties. This guide provides a comprehensive overview of the biological activities of this compound and its key derivatives, details the experimental protocols used for their evaluation, and visualizes the critical signaling pathways involved in their mechanisms of action.

Biological Activities of this compound and Its Derivatives

This compound and its synthetic analogues exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, neuroprotective, and anti-arrhythmic activities.

Anticancer Activity

This compound has shown potent anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. Its derivatives, such as this compound N-oxide, have been developed to further enhance these properties.

-

This compound: It effectively inhibits the proliferation of various cancer cells, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), glioblastoma multiforme (GBM), and leukemia. The anticancer mechanism is multifactorial, involving the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phase, and the activation of apoptosis. Mechanistic studies reveal that this compound can suppress critical cell survival pathways, including the PI3K/Akt and NF-κB signaling cascades. In HCC cells, this compound's pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS) and subsequent modulation of the AKT/FoxO3a pathway.

-

This compound N-oxide: This derivative has been investigated for its effects on human gastric cancer cells, where it was found to induce both apoptosis and autophagy, highlighting a dual mechanism of cell death.

Table 1: Anticancer Activity (IC₅₀ Values) of this compound

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Time Point | Citation |

| HepG2 | Hepatocellular Carcinoma | 111.77 ± 5.40 | 24 h | |

| 65.07 ± 0.35 | 48 h | |||

| 23.68 ± 2.04 | 72 h | |||

| 786-0 | Renal Cell Carcinoma | ~77.4 | Not Specified | |

| A498 | Renal Cell Carcinoma | ~108.6 | Not Specified | |

| Caki-1 | Renal Cell Carcinoma | ~130.5 | Not Specified |

Anti-inflammatory and Analgesic Activity

This compound demonstrates significant anti-inflammatory properties. To improve its therapeutic profile, derivatives like 10,11-dibrominethis compound (2Br-Crebanine) have been synthesized, showing enhanced efficacy and reduced toxicity.

-

This compound: It inhibits the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is achieved by suppressing major inflammatory signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and Akt.

-

2Br-Crebanine: This brominated derivative not only retains but enhances the anti-inflammatory and analgesic effects of the parent compound. It significantly inhibits edema in animal models and reduces inflammatory cell migration. Its analgesic effects are notable and appear to be mediated, at least in part, through opioid receptors.

Neuroprotective Effects

This compound has emerged as a promising candidate for neuroprotection, with studies demonstrating its ability to mitigate ischemic brain injury and improve cognitive function.

-

This compound: In animal models of ischemic stroke (MCAO/R), this compound treatment effectively reduces brain edema, infarct size, and neurological deficits. The underlying mechanism involves the inhibition of oxidative stress and neuroinflammation, mediated by the suppression of NADPH oxidase 2 (NOX2) in microglia. Furthermore, this compound has been shown to improve memory and cognitive deficits in amnesic mice by acting as an antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR), suggesting its potential for treating neurodegenerative diseases like Alzheimer's.

Table 2: Neuroprotective Activity of this compound

| Activity | Model / Target | Quantitative Data | Citation |

| α7-nAChR Antagonism | Functional Assay | IC₅₀ = 19.1 μM | |

| AChBP Binding Inhibition | Radioligand Competition Assay | Kᵢ = 179 nM (Ls-AChBP) | |

| Kᵢ = 538 nM (Ac-AChBP) |

Anti-arrhythmic Activity and Toxicity

While this compound shows potential as an anti-arrhythmic agent, its clinical utility is hampered by significant toxicity. The development of derivatives has been a key strategy to address this limitation.

-

This compound: Shows anti-arrhythmic activity but also has a high level of acute toxicity.

-

Derivatives (e.g., 2Br-Crebanine): A study evaluating a series of derivatives found that several, including N-acetamidesecothis compound, N-methylthis compound, and three bromo-substituted products, displayed anti-arrhythmic effects. Notably, 10,11-dibromothis compound (referred to as compound 2b in the study) showed remarkably higher anti-arrhythmic activity and significantly lower toxicity compared to this compound, making it a promising lead compound.

Table 3: Acute Toxicity of this compound and a Key Derivative

| Compound | Animal Model | LD₅₀ Value (mg/kg) | Citation |

| This compound | Mice (iv) | 9.382 | |

| 10,11-dibromothis compound | Mice | 59.62 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are rooted in their ability to modulate multiple intracellular signaling pathways.

Anticancer Signaling

This compound induces apoptosis in cancer cells primarily through the inhibition of the PI3K/Akt survival pathway and modulation of the intrinsic apoptotic pathway. Inhibition of PI3K/Akt leads to the de-repression of pro-apoptotic factors like FoxO and p53, an increase in the Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.

Caption: this compound-induced apoptotic signaling pathway.

Anti-inflammatory Signaling

In macrophages, this compound counters LPS-induced inflammation by inhibiting the phosphorylation of MAPKs (ERK, JNK, p38) and Akt. This dual inhibition prevents the activation and nuclear translocation of key transcription factors like NF-κB and AP-1, which are responsible for transcribing pro-inflammatory genes.

Caption: this compound's anti-inflammatory mechanism.

Experimental Protocols

This section details the standard methodologies employed in the evaluation of this compound and its derivatives.

Synthesis of Derivatives

The synthesis of this compound derivatives involves various chemical modifications of the parent aporphine structure.

-

General Approach: Starting with this compound, isocorydine, or stephanine as lead compounds, a library of derivatives is generated using methods such as:

-

Bromination: Introduction of bromine atoms onto the aromatic rings, often to increase lipophilicity and modify electronic properties.

-

N-alkylation/N-acetylation: Modification of the nitrogen atom in the heterocyclic ring to alter basicity and receptor binding.

-

Ring-opening: Cleavage of the heterocyclic ring to create seco-aporphine structures.

-

Dehydrogenation: Introduction of double bonds to create dehydro-aporphine analogues.

-

-

Purification and Characterization: Synthesized compounds are purified using techniques like column chromatography and thin-layer chromatography (TLC). Structures are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Caption: Workflow for derivative synthesis and evaluation.

In Vitro Biological Assays

-

Cell Viability (MTT) Assay:

-

Cells (e.g., HepG2, 786-0) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound from 0 to 280 µM) and incubated for 24, 48, or 72 hours.

-

After incubation, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 1-4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) group.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are seeded and treated with the test compound for a specified time (e.g., 24-48 hours).

-

Both floating and adherent cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Anti-inflammatory Assay (NO Production in RAW264.7 Cells):

-

RAW264.7 macrophages are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.

-

Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance is read at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

-

In Vivo Animal Models

-

Anti-inflammatory Model (Carrageenan-induced Paw Edema):

-

Mice or rats are pre-treated with the test compound or vehicle via oral or intraperitoneal administration.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

-

-

Analgesic Model (Hot-Plate Test):

-

The baseline pain threshold of mice is determined by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the latency to a pain response (e.g., licking paws or jumping).

-

Animals are treated with the test compound, and the test is repeated at various time points (e.g., 30, 60, 90, 120 minutes) post-administration.

-

An increase in reaction time compared to the baseline indicates an analgesic effect.

-

-

Anti-arrhythmia Model (Chloroform-induced Fibrillation):

-

Mice are pre-treated with the test compound.

-

After a specified period, the mice are exposed to chloroform vapor in a sealed container until respiration ceases.

-

The chest is immediately opened, and the heart is observed for the presence or absence of ventricular fibrillation (VF).

-

The protective effect is quantified by the percentage of mice that do not develop VF in the treated group compared to the control group.

-

Conclusion

This compound and its derivatives represent a valuable class of aporphine alkaloids with significant therapeutic potential across multiple domains, including oncology, inflammation, and neurology. While the parent compound, this compound, exhibits potent biological activity, its clinical application is often limited by toxicity. Strategic chemical modifications have led to the development of derivatives, such as 10,11-dibromothis compound, which demonstrate a superior therapeutic window with enhanced efficacy and reduced toxicity. The mechanisms of action for these compounds are complex, involving the modulation of fundamental cellular pathways like PI3K/Akt, NF-κB, and MAPK. Continued research focusing on structure-activity relationships and lead optimization is crucial for translating the promise of these compounds into novel clinical therapies. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of this compound-based therapeutics.

Crebanine and the Blood-Brain Barrier: A Technical Guide to Permeability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crebanine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuro-oncology.[1][2][3] Its purported ability to cross the blood-brain barrier (BBB) is a critical attribute that underpins its promise for treating central nervous system (CNS) disorders like glioblastoma multiforme (GBM).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability and presents a detailed framework of experimental protocols that can be employed for its quantitative assessment. While direct experimental data on the BBB permeability of this compound is not extensively available in publicly accessible literature, this guide outlines the established methodologies and data presentation standards crucial for its investigation.

This compound: Physicochemical Properties

The ability of a molecule to cross the BBB is intrinsically linked to its physicochemical properties. Key parameters for this compound are summarized in the table below, sourced from publicly available chemical databases.[4] These properties provide a preliminary indication of its potential for passive diffusion across the BBB.

| Property | Value | Source |

| Molecular Formula | C20H21NO4 | [4] |

| Molecular Weight | 339.39 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 40.2 Ų | [4] |

| CAS Number | 25127-29-1 | [4][5] |

Quantitative Assessment of Blood-Brain Barrier Permeability

To rigorously evaluate the BBB permeability of this compound, a combination of in vitro, in situ, and in vivo studies is recommended. The following tables are structured to present the key quantitative data that would be generated from such studies.

Table 1: In Vitro BBB Permeability Data

This table summarizes data from non-cell-based (PAMPA) and cell-based in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive permeability.[6][7][8] Cell-based assays, such as those using primary brain endothelial cells or cell lines like hCMEC/D3, offer a more biologically relevant model by incorporating transporters and tight junctions.[9]

| Assay Type | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Notes |

| PAMPA-BBB | Artificial lipid membrane | [Insert Value] | N/A | Measures passive diffusion only. |

| Cell-Based Assay | e.g., hCMEC/D3 cells | [Insert Value] | [Insert Value] | Can indicate active transport if efflux ratio is >2.[10] |

Table 2: In Situ and In Vivo BBB Permeability Data

In situ brain perfusion allows for the precise control of perfusate composition and the determination of the brain uptake clearance.[3][11] In vivo studies, often involving techniques like microdialysis, provide the most physiologically relevant data, yielding the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key indicator of the extent of BBB penetration.[12][13]

| Study Type | Animal Model | Brain Uptake Clearance (Kin) (μL/min/g) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Notes |

| In Situ Brain Perfusion | e.g., Rat | [Insert Value] | N/A | Provides a direct measure of transport across the BBB. |

| In Vivo Microdialysis | e.g., Mouse | N/A | [Insert Value] | Considered the gold standard for assessing CNS drug exposure.[14] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core protocols for assessing the BBB permeability of a compound like this compound.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro screen to predict passive, transcellular permeability.[6][7][8][15]

Principle: A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane. The donor wells contain the test compound (this compound) in a buffer solution, and the acceptor wells contain a corresponding buffer. The plate is incubated, and the amount of compound that permeates the artificial membrane is quantified.

Detailed Protocol:

-

Preparation of the PAMPA Plate: A 96-well filter plate is coated with a brain lipid solution (e.g., porcine brain lipid dissolved in dodecane) and the solvent is allowed to evaporate.[16]

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a phosphate-buffered saline (PBS) at a pH of 7.4 to the final working concentration.

-

Assay Procedure:

-

The acceptor wells of a 96-well plate are filled with buffer.

-

The lipid-coated filter plate is placed on top of the acceptor plate.

-

The donor wells are filled with the this compound solution.

-

The entire "sandwich" plate is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification: The concentrations of this compound in the donor and acceptor wells are determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

-